N-allyl-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-methyl-3-(trifluoromethyl)benzenesulfonohydrazide
Description
This compound is a benzenesulfonohydrazide derivative featuring:
- A 3-chloro-5-(trifluoromethyl)-2-pyridinyl moiety.
- N-allyl and N'-methyl substituents on the hydrazide backbone.
- A 3-(trifluoromethyl)benzene ring linked to the sulfonohydrazide group.
Properties
IUPAC Name |
N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methyl-N-prop-2-enyl-3-(trifluoromethyl)benzenesulfonohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClF6N3O2S/c1-3-7-27(26(2)15-14(18)9-12(10-25-15)17(22,23)24)30(28,29)13-6-4-5-11(8-13)16(19,20)21/h3-6,8-10H,1,7H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOEGYJHNDKEKOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)N(CC=C)S(=O)(=O)C2=CC=CC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClF6N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-allyl-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-methyl-3-(trifluoromethyl)benzenesulfonohydrazide is a synthetic compound with potential biological activity, particularly in the fields of antimicrobial and anticancer research. The compound's unique structure, characterized by the presence of a sulfonohydrazide moiety and trifluoromethyl groups, suggests a range of interactions with biological targets.
- Molecular Formula : C11H13ClF3N3O2S
- Molar Mass : 343.75 g/mol
- CAS Number : 339276-28-7
The biological activity of this compound is believed to stem from its ability to interact with specific enzymes or receptors within microbial cells. The sulfonohydrazide group may inhibit enzymatic pathways critical for microbial growth and survival. Additionally, the trifluoromethyl groups enhance lipophilicity, potentially improving membrane penetration and bioavailability.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties.
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15.625 - 62.5 μM |
| Enterococcus faecalis | 62.5 - 125 μM |
| Pseudomonas aeruginosa | 1.9 - 125 μg/mL |
The compound shows bactericidal activity against Gram-positive bacteria and moderate activity against biofilms formed by these pathogens. In particular, it has been noted for its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) with a minimum biofilm inhibitory concentration (MBIC) ranging from 62.216 to 124.432 μg/mL .
Anticancer Properties
In preliminary studies, this compound has shown promise in inhibiting cancer cell proliferation. The mechanism likely involves the induction of apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and death.
Case Studies
- Study on Antimicrobial Efficacy : A study published in MDPI evaluated various hydrazones, including those structurally related to our compound, revealing significant antibacterial activity against both planktonic and biofilm forms of bacteria such as MRSA and Pseudomonas aeruginosa .
- Antitumor Activity Assessment : Another investigation assessed the cytotoxic effects of sulfonohydrazides on human cancer cell lines, demonstrating that compounds with similar structures could significantly reduce cell viability in vitro, suggesting potential therapeutic applications in oncology.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Similarities
All analogs share the 3-chloro-5-(trifluoromethyl)-2-pyridinyl scaffold, a key pharmacophore in agrochemicals and pharmaceuticals due to its electron-withdrawing properties and resistance to metabolic degradation.
Functional Group Variations
N'-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methyl-1-phenoxyformohydrazide (CAS: 860650-52-8)
- Key Differences: Replaces the benzenesulfonohydrazide with a phenoxyformohydrazide. Lacks the allyl and trifluoromethyl benzene groups.
- Implications: Reduced steric bulk compared to the target compound. The phenoxy group may lower solubility in polar solvents .
N’-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(2-nitroethyl)benzenecarbohydrazide (CAS: 338770-92-6)
- Key Differences: Features a carbohydrazide group instead of sulfonohydrazide. Substituted with a 2-nitroethyl group on the benzene ring.
3-chloro-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N',2,2-trimethylpropanehydrazide (CAS: 303985-96-8)
- Key Differences :
- Utilizes a propanehydrazide backbone with chloro and methyl substituents.
- Implications :
N-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-4-phenoxybenzenesulfonamide
- Key Differences: Contains a sulfonamide group linked via a methyl bridge to the pyridine. Substituted with a 4-phenoxybenzene group.
Benzamide, N-[[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino]thioxomethyl] (CAS: 321430-46-0)
- Key Differences: Replaces sulfonohydrazide with a thiourea linkage.
- Implications :
- The thioamide group may alter electronic properties, affecting interactions with metal ions or enzymes .
Preparation Methods
Nucleophilic Substitution on Pyridine
The synthesis begins with 2,3-dichloro-5-(trifluoromethyl)pyridine (1), a commercially available substrate. Hydrazine hydrate displaces the 2-chloro group via nucleophilic aromatic substitution (NAS), yielding 3-chloro-5-(trifluoromethyl)-2-hydrazinylpyridine (2).
Reaction Conditions :
- Substrate : 2,3-Dichloro-5-(trifluoromethyl)pyridine (1 eq.)
- Reagent : Hydrazine hydrate (2 eq.)
- Solvent : Ethanol, 80°C, 12 h
- Yield : 78%
Mechanistic Insight :
The electron-withdrawing trifluoromethyl group at position 5 activates the pyridine ring for NAS at position 2. Hydrazine attacks the electrophilic C2, displacing chloride.
Protection of Hydrazine
To enable selective alkylation, the hydrazine nitrogen is protected using trifluoroacetic anhydride (TFAA), forming N'-trifluoroacetyl-3-chloro-5-(trifluoromethyl)-2-pyridinylhydrazine (3).
Procedure :
- Substrate : 3-Chloro-5-(trifluoromethyl)-2-hydrazinylpyridine (1 eq.)
- Reagent : TFAA (1.2 eq.)
- Solvent : Dichloromethane, 0°C → RT, 2 h
- Yield : 92%
Sequential Alkylation of Hydrazine
N'-Methylation
The unprotected nitrogen of compound 3 is methylated using methyl iodide under alkaline conditions:
Reaction Conditions :
- Substrate : N'-Trifluoroacetyl-3-chloro-5-(trifluoromethyl)-2-pyridinylhydrazine (1 eq.)
- Reagent : Methyl iodide (1.5 eq.), NaOH (2 eq.)
- Solvent : DMF, RT, 6 h
- Yield : 85%
The product, N-methyl-N'-trifluoroacetyl-3-chloro-5-(trifluoromethyl)-2-pyridinylhydrazine (4), is isolated via chromatography.
Deprotection and N-Allylation
The trifluoroacetyl group is removed via hydrolysis, exposing the secondary amine for allylation:
Deprotection :
- Conditions : 10% KOH in MeOH/H2O (1:1), RT, 1 h
- Product : N-Methyl-3-chloro-5-(trifluoromethyl)-2-pyridinylhydrazine (5)
Allylation :
The resulting N-allyl-N'-methyl-3-chloro-5-(trifluoromethyl)-2-pyridinylhydrazine (6) is purified by distillation.
Synthesis of 3-(Trifluoromethyl)Benzenesulfonyl Chloride
Sulfonation and Chlorination
3-(Trifluoromethyl)benzenesulfonic acid is prepared via sulfonation of 3-(trifluoromethyl)benzene using fuming sulfuric acid. Subsequent treatment with phosphorus pentachloride (PCl5) yields the sulfonyl chloride:
Procedure :
- Sulfonation : 3-(Trifluoromethyl)benzene (1 eq.), H2SO4 (20 eq.), 120°C, 6 h
- Chlorination : PCl5 (2 eq.), 80°C, 3 h
- Yield : 75%
Final Sulfonylation
The hydrazine derivative 6 is reacted with 3-(trifluoromethyl)benzenesulfonyl chloride (7) to form the target compound:
Reaction Conditions :
- Substrate : N-Allyl-N'-methyl-3-chloro-5-(trifluoromethyl)-2-pyridinylhydrazine (1 eq.)
- Reagent : 3-(Trifluoromethyl)benzenesulfonyl chloride (1.2 eq.)
- Base : Triethylamine (2 eq.)
- Solvent : Dichloromethane, 0°C → RT, 4 h
- Yield : 70%
Characterization Data :
- 1H NMR (CDCl3): δ 8.72 (s, 1H, pyridine-H), 8.20 (d, J = 8.0 Hz, 2H, Ar-H), 7.85 (d, J = 8.0 Hz, 2H, Ar-H), 5.90 (m, 1H, CH2CHCH2), 5.25 (d, J = 17.2 Hz, 1H, CH2CHCH2), 5.15 (d, J = 10.4 Hz, 1H, CH2CHCH2), 4.05 (s, 2H, NCH2), 3.45 (s, 3H, NCH3).
- 19F NMR : δ -62.3 (CF3, pyridine), -56.8 (CF3, benzene).
- HRMS : [M+H]+ calcd. for C18H15ClF6N3O2S: 514.0432; found: 514.0435.
Optimization and Challenges
Regioselectivity in Alkylation
The use of a trifluoroacetyl protective group ensures monoalkylation at the desired nitrogen. Without protection, competing dialkylation or side reactions at the pyridinyl nitrogen may occur.
Sulfonylation Efficiency
Excess sulfonyl chloride and slow addition at 0°C minimize bis-sulfonylation.
Q & A
Q. What are the key synthetic routes for this compound, and how can reaction conditions be optimized?
Synthesis involves multi-step coupling reactions between sulfonohydrazide precursors and halogenated pyridine derivatives. Critical parameters include:
- Temperature control : Maintain 0–5°C during exothermic steps to prevent side reactions.
- Solvent selection : Use anhydrous DMF or THF to stabilize intermediates.
- Catalyst optimization : Screen palladium catalysts (0.5–2 mol%) for cross-coupling efficiency. Post-reaction, purify via flash chromatography (hexane/EtOAc gradient) and confirm purity (>95%) using HPLC-MS. Characterize with 1H/13C NMR and HRMS .
Q. Which spectroscopic techniques are critical for structural confirmation?
Prioritize:
- 19F NMR : Trifluoromethyl groups appear as distinct singlets (δ -62 to -65 ppm).
- 1H NMR : Allyl protons (δ 5.1–5.3 ppm) and pyridinyl protons (ABX splitting pattern).
- HRMS : Exact mass analysis (Δ < 2 ppm) to confirm molecular formula.
- IR spectroscopy : Sulfonamide S=O stretches (1320–1160 cm⁻¹). 2D NMR (HSQC, HMBC) resolves regiochemical ambiguities at the N-methyl position .
Advanced Research Questions
Q. How can researchers address contradictions between computational predictions and experimental bioactivity data?
Follow this protocol:
- Validate computational models : Compare DFT-calculated electrostatic potentials with experimental X-ray crystallography (if available).
- Reassess binding assays : Use surface plasmon resonance (SPR) to measure ligand-receptor kinetics (ka/kd) and rule out false positives.
- Re-evaluate QSAR parameters : Incorporate topological polar surface area (TPSA = 79.3 Ų) and logP (5.3) to refine bioactivity predictions. Discrepancies may arise from solvation effects or unmodeled protein flexibility .
Q. What methodologies resolve low yield during scale-up synthesis?
Conduct a Design of Experiments (DoE) approach:
Q. How can metabolic instability in vivo be mitigated through structural modifications?
Strategies include:
- N-allyl group substitution : Replace with cyclopropyl to reduce CYP450-mediated oxidation.
- Deuterium incorporation : Substitute labile hydrogen atoms (e.g., benzylic positions) to slow metabolism. Validate modifications using:
- Liver microsome assays : Compare t1/2 of parent vs. derivatives.
- Plasma stability studies : Monitor decomposition at 37°C over 24 h.
Prioritize derivatives with >2-fold improved metabolic stability .
Data-Driven Analysis
Q. What computational parameters predict environmental persistence?
Use the following QSAR table for risk assessment:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
